N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-YL)acetamide
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Overview
Description
4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester typically involves the reaction of 4-acetamidopyrimidine with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 4-acetamidopyrimidine with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Radical Initiators: Such as manganese(III) acetate, used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Alcohols and Ketones: Formed from oxidation reactions.
Scientific Research Applications
4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
Allylboronic Acid Pinacol Ester: Used in the catalytic allylation of ketoimines.
4-Pyridineboronic Acid Pinacol Ester: Employed in the synthesis of pyridazine derivatives.
Uniqueness
4-Acetamidopyrimidine-2-boronic Acid Pinacol Ester is unique due to its specific structure, which allows for selective reactions in the synthesis of complex organic molecules. Its acetamido group provides additional functionality, making it a versatile building block in medicinal chemistry .
Properties
CAS No. |
2096331-15-4 |
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Molecular Formula |
C12H18BN3O3 |
Molecular Weight |
263.10 g/mol |
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H18BN3O3/c1-8(17)15-9-6-7-14-10(16-9)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3,(H,14,15,16,17) |
InChI Key |
DYKOXBXQQPSQJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)NC(=O)C |
Origin of Product |
United States |
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